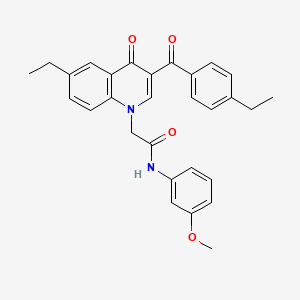
2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide , with CAS number 898343-36-7 , belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O3 |
| Molecular Weight | 452.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer research. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study:
A study investigated the effects of related quinoline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways (PMID: 31557052).
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. This compound's structure suggests potential activity against a range of pathogens, including bacteria and fungi. Preliminary findings indicate that it may inhibit bacterial growth by interfering with the synthesis of essential biomolecules.
Research Findings:
A comparative study on related compounds demonstrated that modifications in the quinoline structure could enhance antimicrobial efficacy. For example, derivatives with electron-donating groups showed increased activity against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting cellular processes related to growth and proliferation.
- Receptor Modulation: The compound could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar quinoline derivatives is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | C28H25ClN2O3 | Chlorophenyl substitution; potential enhanced activity |
| N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | C28H26ClN2O4 | Variation in aromatic substitution; different pharmacological properties |
| EMOTA (a related derivative) | C28H26N2O4 | Targeted for metabolic disorders; distinct substituents |
属性
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-19-9-12-21(13-10-19)28(33)25-17-31(26-14-11-20(5-2)15-24(26)29(25)34)18-27(32)30-22-7-6-8-23(16-22)35-3/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOLNHYQQYCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














